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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

Get Quote

Executive Summary & Selection Criteria

Maleic acid (

\\

) is a "Gold Standard" gNMR internal standard due to its high purity, distinct singlet resonance,
and water solubility. However, the choice between Maleic Acid (d0) and Maleic Acid-d2 is

dictated entirely by the target nucleus.

Selection Matrix: Which Standard Do You Need?
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Feature Maleic Acid (d0) Maleic Acid-d2
CAS Number 110-16-7 24461-33-4
) 1H-gNMR (Standard 2H-gNMR (Deuterium
Target Experiment )
Purity/Potency) Abundance)
Signal Origin Olefinic Protons (-CH=CH-) Olefinic Deuterons (-CD=CD-)
Chemical Shift 6.2 — 6.4 ppm (Singlet) 6.2 — 6.4 ppm (Singlet, 2H)

Primary Solvents , Protonated Organic Solvents

Cost Low High

CRITICAL WARNING: Do not use Maleic Acid-d2 for standard 1H-gNMR. The olefinic protons
are replaced by deuterium, rendering the molecule "silent"” in the proton spectrum (except for

exchangeable carboxylic protons), making it useless for 1H quantitation.

Technical Profile: Maleic Acid (d0) for 1IH-gNMR[1]
Why Maleic Acid? (Mechanistic Insight)

Maleic acid is preferred for aqueous soluble analytes. Its olefinic protons appear as a sharp
singlet in a spectral window (

6.0 — 6.5 ppm) that is often free of signals from saturated aliphatic drugs or aromatic
compounds.

o Relaxation Properties (

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

): Maleic acid has a relatively long longitudinal relaxation time (
seconds in

). This dictates the experimental repetition time (

).

» pH Sensitivity: The chemical shift of Maleic acid is pH-dependent due to its carboxylic acid
groups (

)

o Insight: In unbuffered

, the shift can drift. It is recommended to measure the sample pH or use a buffered solvent
if the analyte is pH-sensitive.

Protocol: 1H-qNMR Purity Assessment

Objective: Determine the mass fraction purity (

) of a drug substance using Maleic Acid (d0) as the Internal Standard (IS).

Phase A: Sample Preparation (Gravimetric)

Precision weighing is the largest source of uncertainty in qgNMR.

o Equilibration: Allow Maleic Acid (TraceCERT® or NIST traceable) and the Analyte to
equilibrate to room temperature in a desiccator for 1 hour.

e Weighing (The 1:1 Molar Rule):

o Target a 1:1 molar ratio between the IS and the Analyte protons of interest to maximize
dynamic range accuracy.

o Weigh

mg of Analyte (
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) into a clean vial. Record to 0.001 mg.

o Weigh

mg of Maleic Acid IS (
) into the same vial. Record to 0.001 mg.

e Solvation: Add 0.6 — 1.0 mL of deuterated solvent (

or

)

o Mixing: Vortex until fully dissolved. Ensure no solid adheres to the cap. Transfer to a 5mm
NMR tube.

Phase B: Acquisition Parameters (Bruker/Jeol/Varian)

Failure to allow full relaxation (

) is the most common error in gNMR.

e Pulse Sequence:zg (Bruker) / single_pulse (Agilent). No NOE enhancement.
e Pulse Angle:
(maximize signal).
o Spectral Width (SW): 20 ppm (include all signals + baseline).
o Relaxation Delay (
):
o Measure

of Maleic Acid (usually the longest).

o Set
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(Acquisition Time)

o Standard Setting:

is a safe default for Maleic Acid to ensure >99.3% magnetization recovery.

e Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).

o Temperature: Controlled (e.g., 298 K).

Phase C: Processing & Calculation

» Phasing: Manual phasing is required. Do not rely on autophase.
o Baseline Correction: Apply a polynomial baseline correction (ABS).
 Integration:

o Set the Maleic Acid singlet (

6.3 ppm) integral to a calibrated value (e.g., 2 or 100).

o Integrate the Analyte target peak. Ensure integration limits cover
peak width at half-height.
Calculation Equation:

e :Integral area

e : Number of protons (Maleic Acid = 2)

e : Molecular Weight (Maleic Acid = 116.07 g/mol )
e : Mass weighed

e : Purity of the Internal Standard (from Certificate of Analysis)

Advanced Protocol: Maleic Acid-d2 for 2H-qNMR
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Context: This protocol is used when quantifying the level of deuteration in a labeled drug
(Deuterium Incorporation Analysis) or for metabolic flux studies.

The Physics of 2H-gNMR

e Quadrupolar Nucleus: Deuterium (

) is a spin-1 nucleus with a quadrupole moment. This leads to efficient relaxation (short
, typically < 0.5s), allowing for very fast pulse repetition.

e Primary Isotope Effect: The chemical shift of

is nearly identical to
(in ppm), but the Larmor frequency is roughly 6.5x lower (

MHz at 9.4 T).

Workflow for 2H Quantitation
» Standard Selection: Use Maleic Acid-d2 (CAS 24461-33-4).[1][2]

e Solvent: Use protonated solvents (e.g., Milli-Q Water or HPLC grade Methanol) depleted of
natural abundance deuterium if possible, or correct for the natural abundance solvent signal.

o Note: If using standard NMR solvents (

), the solvent signal will be massive and overwhelm the detector. Run 2H-gNMR in
protonated solvents.

e Locking:
o Since the solvent is protonated, you cannot lock on deuterium.

o Method: Run "unlocked" (field drift is negligible for short experiments) OR use a coaxial
insert containing

or

for locking only.
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e Acquisition:
o Nucleus: 2H (Deuterium).
o Decoupling: Proton decoupling (

-decoupling) is recommended to sharpen the deuterium signals (remove H-D coupling).
Use WALTZ-16.

o Relaxation Delay: Short (

s) is usually sufficient due to quadrupolar relaxation.

Visual Workflows
Diagram 1: gNMR Internal Standard Selection Logic

This decision tree ensures the researcher selects the correct Maleic Acid isotopologue.
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START: Select gNMR Standard

What is your Target Nucleus?

Proton (1H) NMR
(Purity/Potency)

Is Analyte Soluble in
D20 or DMSO?

Yes

Deuterium (2H) NMR
(Isotope Labeling/Tracing)

Standard Protocol

USE: Maleic Acid-d2
(Deuterated, CAS 24461-33-4)

USE: Maleic Acid (d0) Consider: Benzoic Acid

(Unlabeled, CAS 110-16-7) or TCNB (CDCI3 soluble)

Click to download full resolution via product page

Caption: Decision matrix for selecting the correct Maleic Acid isotopologue based on the target

nucleus and solvent compatibility.

Diagram 2: Validated gNMR Experimental Workflow

A step-by-step loop for ensuring data integrity.
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3. Acquisition
2. T1 Measurement Set D1 (D1 > 5*T1, 90 deg pulse) 4. Processing

(Inversion Recovery) (Phase, Baseline, Integrate)

o/ T~
1. Gravimetric Prep RSD > 1%? 5. Calculation
(Metrological Weighing) o R Restart (Purity Equation)

Click to download full resolution via product page

Caption: The self-validating gNMR workflow. Note the feedback loop: if Relative Standard
Deviation (RSD) exceeds 1%, the gravimetric step must be repeated.

Summary of Properties Data

Property Maleic Acid (d0) Maleic Acid-d2
Formula
MW 116.07 g/mol ~118.08 g/mol

High ( High (
Solubility

, Alcohol) , Alcohol)
aNMR Signal 6.20 ppm (Singlet) 6.18 ppm (Singlet, 2H)

B Supplier CoA (Isotopic
Traceability NIST / BIPM / NMIJ )
Enrichment)
Stability Good (Avoid high pH > 7) Good (Avoid high pH > 7)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. isotope.com [isotope.com]
o 2. CAS 24461-33-4: MALEIC-2,3-D2 ACID | CymitQuimica [cymitquimica.com]

» To cite this document: BenchChem. [Application Note: Precision Quantitation Using Maleic
Acid Isotopologues in gNMR]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14116930/docs#application-note-precision-
guantitation-using-maleic-acid-isotopologues-in-gnmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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